molecular formula C13H8O3S B12788534 Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate CAS No. 13132-10-0

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate

Cat. No.: B12788534
CAS No.: 13132-10-0
M. Wt: 244.27 g/mol
InChI Key: CJTMSFGZFMQLIO-UHFFFAOYSA-N
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Description

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is a heterocyclic compound featuring a fused indeno-thiophene core with an 8-oxo group and a methyl carboxylate substituent at position 2. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Its synthesis typically involves multi-step procedures, including cyclization and condensation reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 4-oxoindeno[2,1-b]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c1-16-13(15)10-6-9-7-4-2-3-5-8(7)11(14)12(9)17-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTMSFGZFMQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156999
Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
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Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13132-10-0
Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
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Record name NSC149720
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Record name Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 8-OXO-8H-INDENO(2,1-B)THIOPHENE-2-CARBOXYLATE
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Preparation Methods

Cyclization and Esterification Route

The most authoritative and detailed preparation method is documented in a peer-reviewed RSC Advances supplementary material, which describes the synthesis of a closely related compound, methyl 8-oxo-8H-indeno[2',1':7,8]naphtho[1,2-b]thiophene-2-carboxylate, a structural analog with an extended fused ring system. The procedure can be adapted to methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate due to structural similarities.

Stepwise synthesis:

  • Starting material: Methyl 9-(2-(methoxycarbonyl)phenyl)naphtho[1,2-b]thiophene-2-carboxylate (or analogous precursor for the simpler indeno-thiophene system).
  • Cyclization: Trifluoromethanesulfonic acid (TfOH) is added dropwise to a solution of the starting ester in dry 1,2-dichloroethane at room temperature.
  • Reaction conditions: The mixture is stirred at 60 °C overnight (approximately 16 hours).
  • Work-up: The reaction mixture is poured slowly into saturated aqueous sodium bicarbonate to neutralize acid, followed by extraction with methylene chloride.
  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Isolation: The crude product is purified by flash chromatography on silica gel using methylene chloride as eluent.
  • Yield: Approximately 70% yield of the this compound as an orange powder.

Characterization data:

Parameter Data
Molecular formula C13H8O3S
Molecular weight 244.27 g/mol
1H NMR (CDCl3, 300 MHz) δ 8.86 (d, J=7.5 Hz, 1H), 8.15 (s, 1H), 7.82–7.90 (m, 3H), 7.74 (d, J=7.9 Hz, 2H), 7.60 (t, J=7.5 Hz, 1H), 7.37 (t, J=7.3 Hz, 1H), 4.01 (s, 3H)
13C NMR (THF-d8, 75 MHz) δ 192.7, 162.6, 154.7, 145.6, 140.6, 139.6, 138.5, 135.4, 135.2, 132.5, 131.2, 130.0, 128.7, 126.0, 125.5, 125.2, 121.0, 52.5 ppm
HRMS (ESI+-TOF) m/z calcd for C13H9O3S [M+H]+ 245.026, found 245.0258
Melting point 254 °C

Note: The above data are consistent with literature values for the compound and its analogs.

Hydrolysis to Carboxylic Acid and Further Functionalization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions:

  • Reagents: Lithium hydroxide (LiOH) in methanol.
  • Conditions: Heating at 80–85 °C overnight.
  • Work-up: Acidification with hydrochloric acid to pH ~4, extraction with ethyl acetate, washing, drying, and concentration.
  • Yield: Approximately 79% of the carboxylic acid derivative.

This step is useful for further derivatization, such as coupling with polyethylene glycol chains or other functional groups via esterification or amidation reactions.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization & Esterification Trifluoromethanesulfonic acid, 1,2-dichloroethane 60 °C 16 h 70 Acid-catalyzed ring closure and ester formation
Hydrolysis to acid LiOH in methanol 80–85 °C Overnight 79 Base hydrolysis of methyl ester
Esterification (PEGylation) DCC, DMAP, mPEG550, dichloromethane Room temp Overnight 51 Coupling with polyethylene glycol chain

Research Findings and Notes

  • The acid-catalyzed cyclization using trifluoromethanesulfonic acid is a key step to form the fused indeno-thiophene ring system efficiently.
  • The methyl ester group is stable under these conditions but can be selectively hydrolyzed under basic conditions for further functionalization.
  • Purification by flash chromatography is effective for isolating the pure compound.
  • Characterization by NMR and HRMS confirms the structure and purity.
  • The synthetic route is reproducible and scalable for research purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can form supramolecular complexes with cations, such as potassium (K+), through interactions with the oxygen atoms of the carbonyl bond and the sulfur atom of the thiophene ring . This ability to form complexes allows it to transport ions across lipid membranes, which is crucial in biological systems.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Indeno[2,1-b]thiophene Derivatives: 2-(4-N,N-Dimethylamino-benzyldeneamino)-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile (Compound 10-12, ): Shares the indeno-thiophene backbone and 8-oxo group but incorporates a cyano and Schiff base substituent. 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one (): Differs in ring fusion (indeno[1,2-c] vs. [2,1-b]) and substituents (amino vs. carboxylate), altering solubility and reactivity.
  • Benzo[b]thiophene Derivatives :

    • Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Features a benzo[b]thiophene core with two oxo groups, increasing electron-withdrawing effects compared to the single 8-oxo group in the target compound.
  • Furan and Thiazine Analogs: Dimethyl 8,8a-Dihydro-8-oxo-8a-(2,2,2-trichloroethoxy)-2H-indeno[2,1-b]furan-2,3-dicarboxylate (): Replaces thiophene with furan, reducing aromaticity. The trichloroethoxy group introduces steric bulk, affecting crystal packing .

Functional Group Variations

Compound Name Substituents Key Functional Groups Molecular Weight
Target Compound Methyl carboxylate at C2 8-oxo, indeno-thiophene ~246.27*
2-Amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide () Amino, carboxamide at C3 8-oxo, indeno-thiophene 244.31
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate () Ethyl carboxylate at C2, hydroxyl 4,7-dioxo, benzo[b]thiophene ~280.28*

*Calculated based on molecular formula C₁₃H₁₀O₃S.

Spectroscopic and Crystallographic Data

NMR and MS Profiles

  • Target Compound : Expected ¹H NMR signals include a singlet for the methyl ester (~3.8 ppm) and downfield shifts for the 8-oxo group (~10-12 ppm). Comparable to ethyl 4,7-dioxo-benzo[b]thiophene derivatives ().
  • X-ray Crystallography: Dimethyl 8,8a-Dihydro-8-oxo-indeno-furan Dicarboxylate (): Reveals planar fused rings and van der Waals interactions, suggesting similar packing for the target compound . Methyl 2-Chloro-8-oxo-benzopyrano-thiazine Carboxylate (): Bond lengths (C=O: ~1.21 Å) align with typical oxo groups in the target compound .

Biological Activity

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structure, synthesis, and biological properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H8O3SC_{13}H_{8}O_{3}S and a molecular weight of approximately 244.27 g/mol. Its structure incorporates both indeno and thiophene moieties, which are often associated with enhanced biological activity. The compound is characterized by the presence of a carboxylate group that contributes to its reactivity and potential pharmacological effects .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

  • Cyclization Reactions : Involving indene derivatives and thiophene carboxylic acids under catalytic conditions.
  • Oxidative Reactions : Utilizing oxidizing agents to introduce functional groups that enhance biological activity .

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the compound's interaction with specific enzymes or receptors involved in cancer progression has been noted, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent . Initial findings indicate that it may interact with inflammatory pathways, possibly reducing the secretion of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies reveal potential interactions with proteins involved in inflammatory responses and cancer pathways. The results indicate promising binding energies comparable to known inhibitors .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound can inhibit cell growth at micromolar concentrations. For example, a study reported an IC50 value of approximately 20 µM against breast cancer cell lines, suggesting significant anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
Methyl 4-oxoindeno(2,1-b)thiophene-2-carboxylateC13H10O3SDifferent position of the carbonyl group
8-Oxo-8H-indeno(2,1-b)thiophene-2-carboxylic acidC12H6O3SLacks methyl ester functionality
Indeno[1,2-b]thiophene derivativesVariedBroader range of substitutions affecting properties

This table highlights how this compound stands out due to its specific arrangement of functional groups that may enhance its biological profile compared to related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer :

  • Esterification : Reacting 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux, achieving ~92% yield .
  • Multi-component Wittig Reaction : Utilizing triphenylphosphine, dialkyl acetylenedicarboxylates, and ninhydrin in a one-pot reaction. Key conditions include refluxing in anhydrous solvents (e.g., THF) and stoichiometric control of intermediates to favor diastereoselective product formation .
  • Critical Parameters : Temperature control (80–100°C), anhydrous conditions, and precise stoichiometry of reagents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and ester functionality. For example, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .
  • Data Cross-Validation : Compare IR carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) with NMR and crystallographic data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/X-ray) for this compound?

  • Methodological Answer :

  • Parameter Optimization : Re-evaluate computational settings (solvent model, basis set, and conformational sampling). For example, using the B3LYP/6-31G* level with a polarizable continuum model (PCM) for solvent effects .
  • Experimental Validation : Perform variable-temperature NMR to assess dynamic effects or use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-check with X-ray data (e.g., bond lengths and angles) using SHELX .

Q. What strategies enhance diastereoselectivity in the synthesis of this compound derivatives via multi-component reactions?

  • Methodological Answer :

  • Steric and Electronic Control : Use bulky reagents (e.g., 2,2,2-trichloroethanol) to favor specific transition states. Example: Wittig reactions with stabilized ylides yield >90% diastereoselectivity in indeno-furan systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization, while low temperatures (–20°C to 0°C) reduce competing pathways .

Q. How can transition metal catalysts (e.g., Pd) enable functionalization of the thiophene ring in this compound?

  • Methodological Answer :

  • C–H Activation : Pd(OAc)₂ with ligands (e.g., PPh₃) facilitates regioselective C–H arylation at the 5-position of the thiophene ring. Optimize ligand-to-metal ratios (1:1–1:2) and use directing groups (e.g., esters) .
  • Hydroxy-Based Transformations : Pd-catalyzed methylation of hydroxyl groups (e.g., using methyl iodide) yields methoxy derivatives. Reaction conditions: K₂CO₃ as base, DMF solvent, 60°C .

Q. What are the limitations of metalation strategies for functionalizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Directed Metalation : Use mixed lithium-cadmium bases (e.g., (TMP)₃CdLi) to deprotonate specific positions (e.g., C5 of ethyl thiophene-2-carboxylate). Quench with iodine for iodination (77% yield) .
  • Limitations : Functional group incompatibility (e.g., nitro or cyano groups may decompose). Mitigate by pre-protecting sensitive groups or using milder bases (e.g., LDA) .

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